

A Comprehensive Technical Guide to 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chlorobut-3-enoic acid

Cat. No.: B6597665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-chlorobut-3-enoic acid**, a halogenated carboxylic acid with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Core Compound Identification and Properties

IUPAC Name: **2-chlorobut-3-enoic acid**[\[1\]](#)[\[2\]](#)

CAS Number: 24253-33-6[\[1\]](#)[\[3\]](#)

Molecular Formula: C₄H₅ClO₂

Molecular Weight: 120.53 g/mol [\[1\]](#)

This molecule features a chiral center at the second carbon, giving rise to two enantiomers, **(R)-2-chlorobut-3-enoic acid** and **(S)-2-chlorobut-3-enoic acid**. The presence of both a carboxylic acid and a vinyl chloride moiety makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Chlorobut-3-enoic Acid

Property	Value	Source
Molecular Weight	120.53 g/mol	PubChem[1]
Molecular Formula	C ₄ H ₅ ClO ₂	PubChem[1]
XLogP3-AA	1.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	120.00000	PubChem
Monoisotopic Mass	120.00000	PubChem
Topological Polar Surface Area	37.3 Å ²	PubChem
Heavy Atom Count	7	PubChem
Complexity	114	PubChem

Synthesis of 2-Chlorobut-3-enoic Acid: A Mechanistic Approach

The synthesis of **2-chlorobut-3-enoic acid** can be achieved through various routes, with the choice of method often depending on the desired stereochemistry and scale. A common and illustrative method involves the alpha-chlorination of a butenoic acid derivative.

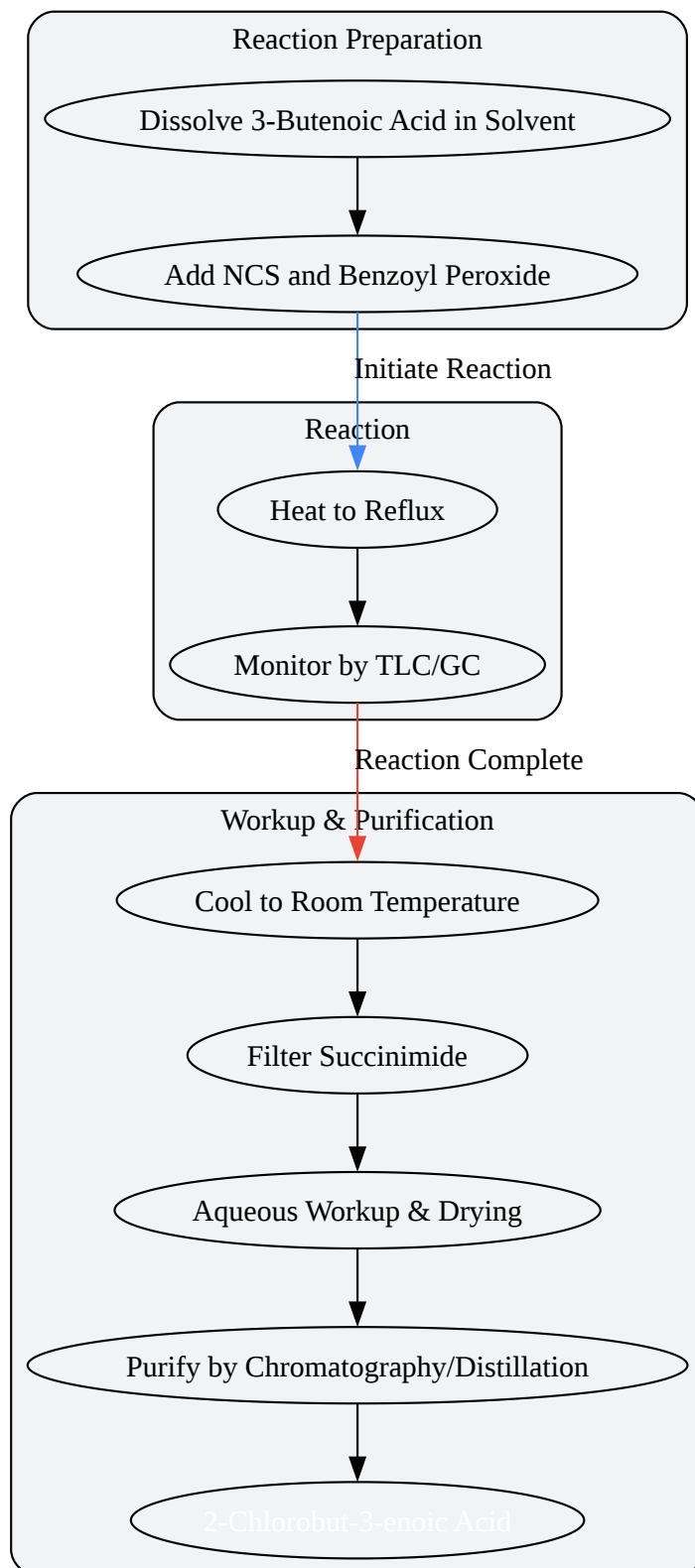
Experimental Protocol: Synthesis via N-Chlorosuccinimide (NCS) Chlorination

This protocol describes a general procedure for the alpha-chlorination of 3-butenoic acid.

Materials:

- 3-Butenoic acid
- N-Chlorosuccinimide (NCS)
- Organic solvent (e.g., carbon tetrachloride, dichloromethane)
- Radical initiator (e.g., benzoyl peroxide)
- Inert gas (e.g., argon or nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Purification setup (e.g., column chromatography or distillation)

Procedure:


- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-butenoic acid in the chosen organic solvent.
- Reagent Addition: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to yield **2-chlorobut-3-enoic acid**.

Causality Behind Experimental Choices:

- N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of electrophilic chlorine for the chlorination of the alpha-carbon of the carboxylic acid.

- Radical Initiator: The use of a radical initiator like benzoyl peroxide is crucial for facilitating the reaction, which proceeds via a free-radical mechanism.
- Inert Atmosphere: An inert atmosphere is essential to prevent unwanted side reactions with atmospheric oxygen and moisture.

Visualization of the Synthetic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chlorobut-3-enoic acid | C4H5ClO2 | CID 20393231 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chlorobut-3-enoic acid (C4H5ClO2) [pubchemlite.lcsb.uni.lu]
- 3. 24253-33-6|2-Chlorobut-3-enoic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chlorobut-3-enoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6597665#2-chlorobut-3-enoic-acid-iupac-name-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com